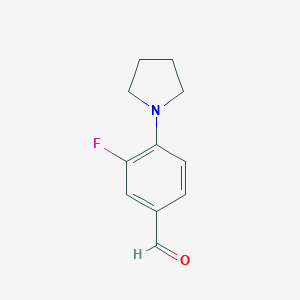

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLSJXIJFYSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360129 | |

| Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153659-43-9 | |

| Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is limited. This guide summarizes existing data and provides a speculative synthesis protocol based on analogous chemical reactions. All information should be used with caution and verified through independent experimentation.

Core Properties

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic aldehyde compound characterized by a fluorine atom at the 3-position and a pyrrolidine ring at the 4-position of the benzaldehyde scaffold.[1] Its chemical structure suggests its potential as a building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. The presence of the fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, while the pyrrolidinyl group can impact its solubility and receptor-binding capabilities.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 153659-43-9 | [2] |

| Molecular Formula | C₁₁H₁₂FNO | [2][3] |

| Molecular Weight | 193.22 g/mol | [2][3] |

| IUPAC Name | 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde | N/A |

| Purity | Typically ≥95% | [4] |

| Appearance | Not specified (likely a solid) | N/A |

| Storage | Store long-term in a cool, dry place. | [4] |

Synthesis and Experimental Protocols

Proposed Synthesis:

The synthesis would likely involve the reaction of a difluorinated benzaldehyde derivative, such as 3,4-difluorobenzaldehyde, with pyrrolidine. The greater electrophilicity of the carbon at the 4-position, activated by the aldehyde group, would favor the selective substitution of the fluorine at this position by the secondary amine of pyrrolidine.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.1 to 1.5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: The reaction mixture would likely be heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers would then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Spectroscopic Characterization (Predicted)

While no experimental spectra are publicly available, the expected spectroscopic data can be predicted based on the chemical structure.

-

¹H NMR: Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region. Aromatic protons would show characteristic splitting patterns influenced by the fluorine and aldehyde substituents. The aldehyde proton would be a singlet in the downfield region (around 9-10 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with C-F couplings), and the aliphatic carbons of the pyrrolidine ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 193.09, corresponding to the exact mass of the compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde or its involvement in any signaling pathways. However, the structural motifs present in the molecule are found in various biologically active compounds.

-

Benzaldehyde Derivatives: Benzaldehyde and its derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[5]

-

Pyrrolidine-Containing Compounds: The pyrrolidine ring is a common scaffold in many pharmaceuticals and natural products, contributing to their biological activity through various mechanisms.[6]

-

Fluorinated Organic Molecules: The introduction of fluorine into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Further research is required to determine if 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde possesses any significant biological activity. A general workflow for such an investigation is presented below.

Diagram 2: General Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

According to supplier safety data, 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is associated with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. While detailed experimental data is currently scarce in the public domain, its synthesis is feasible through standard organic chemistry reactions. Further research is warranted to elucidate its physical, chemical, and biological properties to fully understand its potential as a building block for novel therapeutic agents.

References

- 1. 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde|CAS 153659-43-9 [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 153659-43-9 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde AKSci V3496 [aksci.com]

- 5. mdpi.com [mdpi.com]

- 6. Syntheses and biological evaluation of new fluoroquinolone antibacterials containing chiral oxiimino pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of the compound 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. While a comprehensive experimental profile is not publicly available in peer-reviewed literature, this document consolidates information from commercial suppliers and chemical databases to serve as a foundational resource.

Core Physicochemical Properties

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzaldehyde molecule substituted with a fluorine atom at the 3-position and a pyrrolidine ring at the 4-position.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 153659-43-9 | Pharmaffiliates, Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₂FNO | Santa Cruz Biotechnology, Pharmaffiliates |

| Molecular Weight | 193.22 g/mol | Santa Cruz Biotechnology, Pharmaffiliates |

| IUPAC Name | 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde | Sigma-Aldrich |

| InChI Key | DAPLSJXIJFYSAC-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | O=Cc1ccc(N2CCCC2)c(F)c1 | N/A |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

| Boiling Point | 321.4 ± 32.0 °C | ChemicalBook |

| Density | 1.208 ± 0.06 g/cm³ | ChemicalBook |

Note: The data in Table 2 are predicted values and have not been experimentally verified in published literature.

Spectroscopic and Experimental Data

A thorough search of scientific literature and databases did not yield any publicly available experimental spectroscopic data for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. This includes:

-

¹H NMR spectra

-

¹³C NMR spectra

-

Infrared (IR) spectra

-

Mass spectrometry (MS) data

Furthermore, no detailed experimental protocols for the synthesis or characterization of this specific compound were found in peer-reviewed journals. While general methods for the synthesis of substituted benzaldehydes exist, a specific, validated protocol for this molecule is not available.

Reactivity and Stability

Information regarding the chemical reactivity and stability of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is not available in the public domain. General knowledge of aromatic aldehydes suggests that the aldehyde functional group can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in various condensation reactions. The fluorine and pyrrolidine substituents on the aromatic ring will influence the electron density of the ring and the reactivity of the aldehyde group.

Biological Activity and Signaling Pathways

There is no published research on the biological activity or the signaling pathway interactions of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. Therefore, no information can be provided on its pharmacological or toxicological profile.

Experimental Workflows

Due to the lack of published experimental protocols, a specific experimental workflow for the synthesis and characterization of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde cannot be provided. However, a general logical workflow for such a process is depicted below.

Caption: A generalized logical workflow for the synthesis, purification, and characterization of a chemical compound.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. While basic identifiers and some predicted data are accessible through commercial suppliers, a significant gap exists in the scientific literature regarding experimentally determined properties, detailed synthetic protocols, and biological activity. Researchers interested in this compound will need to perform de novo characterization to establish a comprehensive physicochemical and biological profile.

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Molecular Properties and Structure

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound featuring a benzaldehyde core substituted with a fluorine atom and a pyrrolidine ring. The presence of the fluorine atom and the pyrrolidinyl group significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO | [1][2] |

| Molecular Weight | 193.22 g/mol | [1][2] |

| CAS Number | 153659-43-9 | [1] |

| IUPAC Name | 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde | |

| InChI Key | DAPLSJXIJFYSAC-UHFFFAOYSA-N |

Molecular Structure Diagram

Caption: 2D Molecular Structure of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Synthesis Protocol

The primary method for the synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted fluorinated benzene derivative with pyrrolidine.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative example based on established chemical principles for SNAr reactions.

Materials:

-

3,4-Difluorobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 equivalent) in dimethylformamide (DMF), add pyrrolidine (1.1 to 1.5 equivalents) and potassium carbonate (2.0 to 3.0 equivalents).

-

The reaction mixture is stirred at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Application in Drug Discovery

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of inhibitors targeting bacterial methionine aminopeptidase (MetAP), an essential enzyme for bacterial survival.

Logical Workflow: Synthesis of MetAP Inhibitors

The aldehyde functional group of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde provides a reactive handle for further chemical modifications, such as reductive amination or condensation reactions, to build the core structure of MetAP inhibitors.

References

Spectroscopic Analysis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics, a standard experimental protocol for data acquisition, and logical workflows for spectral interpretation.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, the following ¹H and ¹³C NMR data have been generated using advanced computational prediction software. This data serves as a reliable estimation for the purposes of identification and further research.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.78 | s | 1H | H-C=O |

| 7.55 | dd | 1H | H-2 |

| 7.52 | d | 1H | H-6 |

| 6.70 | t | 1H | H-5 |

| 3.45 | t | 4H | N-CH₂ |

| 2.05 | m | 4H | CH₂ |

dd = doublet of doublets, d = doublet, t = triplet, m = multiplet, s = singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in CDCl₃ is detailed in the following table. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

| Chemical Shift (ppm) | Assignment |

| 189.5 | C=O |

| 158.0 (d, J = 245 Hz) | C-3 |

| 145.0 (d, J = 10 Hz) | C-4 |

| 131.5 | C-1 |

| 128.0 (d, J = 5 Hz) | C-6 |

| 115.0 (d, J = 2 Hz) | C-2 |

| 113.0 (d, J = 21 Hz) | C-5 |

| 51.0 | N-CH₂ |

| 25.5 | CH₂ |

(d, J = ... Hz) indicates a doublet with a predicted carbon-fluorine coupling constant.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic aldehydes, adaptable for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

-

Visualization of NMR Workflow and Structural Correlations

The following diagrams illustrate the logical workflow of an NMR experiment and the expected correlations for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

This guide provides a foundational understanding of the expected NMR characteristics of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. The predicted data, coupled with the provided experimental protocol and workflow diagrams, should serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data interpretation, and visualization of key processes.

Introduction

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂FNO) is a substituted aromatic aldehyde with a molecular weight of 193.22 g/mol .[1][2] Its structure, featuring a fluorinated phenyl ring, a pyrrolidine moiety, and an aldehyde group, suggests a rich fragmentation pattern in mass spectrometry, providing valuable structural information. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO |

| Molecular Weight | 193.22 g/mol |

| Exact Mass | 193.0903 g/mol |

| Appearance | Solid |

| CAS Number | 153659-43-9 |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section details a standard protocol for the analysis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

3.1. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

Analyzer: Quadrupole

3.2. Sample Preparation

-

Prepare a 1 mg/mL stock solution of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in HPLC-grade methanol.

-

Perform a serial dilution to obtain a final concentration of 10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

3.3. GC-MS Parameters

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Speed | 1562 u/s |

3.4. Data Acquisition and Processing

-

Acquire data using the instrument's proprietary software (e.g., Agilent MassHunter).

-

Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

-

Perform library searches (e.g., NIST) for compound identification and compare with the predicted fragmentation pattern.

Mass Spectral Data and Fragmentation Analysis

The electron ionization mass spectrum of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is expected to show a distinct molecular ion peak and several characteristic fragment ions. The fragmentation pattern is primarily dictated by the stability of the resulting ions and the presence of functional groups that can undergo specific cleavage reactions.

4.1. Predicted Mass Spectrum Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 193 | [C₁₁H₁₂FNO]⁺• (Molecular Ion) | 85 |

| 192 | [C₁₁H₁₁FNO]⁺ | 60 |

| 164 | [C₁₀H₁₀FN]⁺ | 100 (Base Peak) |

| 136 | [C₉H₇F]⁺ | 45 |

| 123 | [C₇H₅FO]⁺ | 30 |

| 70 | [C₄H₈N]⁺ | 75 |

4.2. Fragmentation Pathway

The fragmentation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is initiated by the removal of an electron to form the molecular ion (m/z 193). Subsequent fragmentation can proceed through several pathways, as illustrated in the diagram below. A key fragmentation is the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion (m/z 192). The most abundant fragment (base peak) is predicted to be at m/z 164, resulting from the loss of the formyl group (CHO).

References

An In-depth Technical Guide to the FT-IR Spectrum of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

Abstract: This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. While an experimental spectrum for this specific compound is not publicly available in the referenced literature, this document presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview including predicted spectral data, detailed experimental protocols for spectral acquisition, and a visual representation of the analytical workflow.

Introduction

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its molecular structure combines an aldehyde group, a fluorinated benzene ring, and a pyrrolidine substituent. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide outlines the expected FT-IR spectral features of the title compound, providing a valuable reference for its characterization.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its specific functional groups. The conjugation of the aldehyde and the pyrrolidine group with the aromatic ring, along with the presence of the fluorine atom, influences the precise position of these bands. The predicted quantitative data are summarized in Table 1.

Table 1: Predicted FT-IR Peak Assignments for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic C-H |

| 2990 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Pyrrolidine) |

| 2840 - 2810 | Weak | C-H Stretch (Fermi Resonance) | Aldehyde C-H |

| 2740 - 2710 | Weak | C-H Stretch (Fermi Resonance) | Aldehyde C-H |

| 1705 - 1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| 1610 - 1580 | Medium - Strong | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | Medium | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Medium - Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1200 | Strong | C-F Stretch | Aryl Fluoride |

| 1200 - 1000 | Medium | C-C & C-H Bending | Fingerprint Region |

Interpretation Notes:

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹, typical for C-H bonds on a benzene ring.

-

Aliphatic C-H Stretch: Multiple bands arising from the CH₂ groups of the pyrrolidine ring are predicted to appear below 3000 cm⁻¹.

-

Aldehyde C-H Stretch: The characteristic Fermi doublet for the aldehyde C-H stretch is anticipated at approximately 2820 cm⁻¹ and 2720 cm⁻¹.[1] These peaks are a key identifier for the aldehyde group.

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption is expected around 1705-1685 cm⁻¹. The conjugation with the electron-donating pyrrolidine group and the aromatic ring lowers the frequency from that of a simple aliphatic aldehyde.[1]

-

Aromatic C=C Stretches: Medium to strong bands in the 1610-1480 cm⁻¹ region are characteristic of the benzene ring.

-

C-N Stretch: The stretching vibration of the bond between the aromatic carbon and the pyrrolidine nitrogen is predicted to give a medium to strong band in the 1350-1250 cm⁻¹ range.

-

C-F Stretch: The carbon-fluorine bond is expected to produce a very strong and characteristic absorption band in the 1250-1200 cm⁻¹ region.[2][3] This band can sometimes be so intense that it obscures other weaker signals in its vicinity.[3]

Experimental Protocol: FT-IR Spectrum Acquisition

The following protocol details the methodology for acquiring an FT-IR spectrum of a solid sample, such as 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a widely used technique due to its minimal sample preparation requirements and high reproducibility.[4][5]

3.1. Instrumentation and Materials

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR Accessory with a diamond or zinc selenide crystal[4]

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes (e.g., Kimwipes)

-

Solid sample of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

Allow the instrument's infrared source and detector to stabilize for at least 15-30 minutes for optimal performance.

-

-

ATR Crystal Cleaning:

-

Moisten a lint-free wipe with isopropanol or ethanol.

-

Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants.

-

Use a dry, lint-free wipe to thoroughly dry the crystal surface.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR crystal in position, initiate the collection of a background spectrum using the instrument's software.

-

The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good quality background.

-

-

Sample Application:

-

Using a clean spatula, place a small amount of the solid 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed (typically 1-2 mg).[6]

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is critical for obtaining a high-quality spectrum.[6]

-

-

Sample Spectrum Collection:

-

Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan.

-

The software will collect the spectrum, ratio it against the stored background spectrum, and display the resulting absorbance or transmittance spectrum.

-

-

Data Analysis and Post-Processing:

-

Examine the collected spectrum for key features. The strongest peaks should ideally have an absorbance value below 1.5 to remain within the linear range of the detector.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

-

Correlate the observed peaks with the expected vibrational frequencies (as listed in Table 1) to confirm the identity and purity of the compound.

-

-

Clean-up:

-

Retract the pressure arm and carefully remove the bulk of the solid sample from the crystal using a spatula or wipe.

-

Thoroughly clean the ATR crystal with a solvent-moistened wipe followed by a dry wipe, as described in step 2, to prepare for the next sample.

-

Workflow Visualization

The logical flow of the experimental and analytical process for obtaining and interpreting the FT-IR spectrum is illustrated in the following diagram, generated using the DOT language.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Pyrrolidine(123-75-1) IR Spectrum [m.chemicalbook.com]

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde: A Versatile Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that holds significant promise as a versatile building block in synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay of the electron-donating pyrrolidine ring and the electron-withdrawing fluorine atom and aldehyde group, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications as a synthetic intermediate, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a solid at room temperature, and its core structure combines the reactivity of an aromatic aldehyde with the structural features of a substituted aniline. The presence of the fluorine atom ortho to the aldehyde group and meta to the pyrrolidine ring significantly influences the molecule's reactivity and physicochemical properties.

| Property | Value | Source |

| CAS Number | 153659-43-9 | Pharmaffiliates[1] |

| Molecular Formula | C₁₁H₁₂FNO | Pharmaffiliates[1] |

| Molecular Weight | 193.22 g/mol | Pharmaffiliates[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available (analogous compound 4-(1-Pyrrolidino)benzaldehyde melts at 81-85 °C) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (inferred) | - |

Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde

Proposed Synthetic Pathway

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

Materials:

-

3,4-Difluorobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 70-90%.

Reactivity and Applications as a Synthetic Building Block

The aldehyde functionality of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The electronic nature of the aromatic ring, influenced by both the fluorine atom and the pyrrolidine group, can modulate the reactivity of the aldehyde.

Knoevenagel Condensation

The aldehyde can readily undergo Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form α,β-unsaturated systems.[2][3][4] These products are valuable intermediates for the synthesis of various heterocyclic compounds and can serve as Michael acceptors.

Reductive Amination

Reductive amination provides a straightforward method for the synthesis of secondary and tertiary amines.[5][6][7] The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities.

Synthesis of Heterocyclic Scaffolds

Aromatic aldehydes are key precursors for the synthesis of a wide array of heterocyclic compounds. 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde can be utilized in multicomponent reactions to construct complex heterocyclic frameworks, such as quinazolines and quinazolinones, which are prevalent in many biologically active molecules.[8][9][10][11][12] For instance, condensation with 2-aminobenzamides can lead to the formation of quinazolinone cores.

Role in Drug Discovery

The 3-fluoro-4-(pyrrolidin-1-yl)phenyl moiety is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine group can improve solubility and provide a vector for further functionalization.[13] This structural motif is found in a number of patented compounds, particularly in the area of kinase inhibitors, where it can interact with key residues in the ATP-binding pocket of the enzyme.[14][15] The aldehyde group of the title compound serves as a convenient starting point for the elaboration of these complex structures.

Conclusion

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a readily accessible and highly versatile synthetic building block. Its aldehyde functionality allows for a wide range of chemical transformations, providing access to a multitude of more complex and potentially biologically active molecules. The unique substitution pattern on the aromatic ring makes it an attractive starting material for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a foundation for researchers to explore the full potential of this valuable chemical intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]

- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorinated Benzaldehydes in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, fluorinated benzaldehydes stand out as versatile and highly valuable starting materials for the synthesis of a diverse range of pharmacologically active compounds. Their inherent reactivity, coupled with the unique electronic properties imparted by fluorine, allows for the construction of complex molecular architectures with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the role of fluorinated benzaldehydes in drug discovery, complete with quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

The Impact of Fluorine Substitution on Benzaldehyde Scaffolds

The strategic placement of fluorine atoms on the benzaldehyde ring significantly alters its electronic properties and metabolic stability, leading to several advantages in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic "soft spots" on the aromatic ring, increasing the drug's half-life and bioavailability.[1][2][3]

-

Modulation of Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. While a single fluorine atom can increase lipophilicity, trifluoromethyl groups can either increase or decrease it depending on the molecular context, offering flexibility in optimizing drug-like properties.[4]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the drug candidate.[4]

-

Alteration of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility, oral absorption, and target engagement.[2]

Applications in the Synthesis of Bioactive Molecules

Fluorinated benzaldehydes are key starting materials for the synthesis of a wide array of bioactive compounds, including anticancer, antidiabetic, and antifungal agents.

Anticancer Agents

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5] While not directly synthesized from a fluorinated benzaldehyde, its structure contains a 3-chloro-4-fluoroaniline moiety, highlighting the importance of fluorinated aromatics in this class of drugs. The synthesis of related quinazolinone-based EGFR inhibitors often utilizes fluorinated benzaldehydes.

Chalcones, characterized by an open-chain flavonoid structure, are readily synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. Fluorinated chalcones have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[6][7]

Schiff bases, formed by the condensation of a primary amine with an aldehyde, represent another important class of compounds with anticancer properties. Fluorinated benzaldehydes are frequently used to synthesize Schiff bases with enhanced cytotoxic activity against various cancer cell lines.[2][8][9][10][11]

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization. Synthetic analogs incorporating fluorinated benzaldehyde moieties have been developed to improve its drug-like properties and overcome issues with metabolic instability.[8][12][13]

Antidiabetic Agents (Sitagliptin)

Sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is synthesized using 2,4,5-trifluorobenzaldehyde as a key starting material.[4][14][15][16][17] The trifluorophenyl group is crucial for its high potency and selectivity.

Antifungal Agents (Voriconazole)

Voriconazole (Vfend®), a broad-spectrum triazole antifungal agent, is synthesized using 2,4-difluorobenzaldehyde.[18][19][20][21][22] The difluorophenyl moiety is a common feature in many azole antifungals and contributes to their efficacy.

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for representative compounds synthesized from fluorinated benzaldehydes.

Table 1: In Vitro Anticancer Activity (IC50 Values)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcones | (E)-1-(4-fluorophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | 4T1 | 8.5 | [23] |

| (E)-1-(4-fluorophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 4T1 | 7.9 | [23] | |

| α-Fluorinated Chalcone 4c | MGC-803 | 0.025 | [7] | |

| α-Fluorinated Chalcone 4c | HCT-116 | 0.032 | [7] | |

| Schiff Bases | Pyrazole Schiff Base 17 | HepG2 | 66.3 ± 4.9 | [24] |

| Pyrazole Schiff Base 23 | MCF-7 | 60.8 ± 6.1 | [24] | |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5 ) | HeLa | 11.2 ± 0.8 | [2] | |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5 ) | MCF-7 | 13.5 ± 1.1 | [2] | |

| Quinazolinone Derivatives | Compound 6d (EGFR Inhibitor) | NCI-H460 | 0.789 (GI50) | [16] |

| Compound 8b (EGFR Inhibitor) | EGFR-TK | 0.00137 | [19] | |

| Compound 24 (EGFR-TK Inhibitor) | EGFR-TK | 0.0134 | [2] |

Table 2: Pharmacokinetic Parameters of Sitagliptin

| Parameter | Value | Reference |

| Bioavailability | ~87% | [25] |

| Tmax | 1-4 hours | [25] |

| Apparent Terminal Half-life (t½) | ~12.4 hours | [25] |

| Plasma Protein Binding | ~38% | [25] |

| Excretion | ~79% unchanged in urine | [25] |

| Renal Clearance | ~350 mL/min | [25] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving fluorinated benzaldehydes.

General Protocol for Claisen-Schmidt Condensation (Synthesis of Fluorinated Chalcones)

This protocol describes the base-catalyzed condensation of a fluorinated benzaldehyde with an acetophenone.[23][24]

Materials:

-

Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde)

-

Substituted acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve the substituted acetophenone (1.0 eq) and the fluorinated benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH (e.g., 10-50%) dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for the specified time (typically 2-24 hours), monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

General Protocol for Knoevenagel Condensation

This protocol outlines the condensation of 4-fluorobenzaldehyde with an active methylene compound.[26]

Materials:

-

4-Fluorobenzaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Basic catalyst (e.g., piperidine, DABCO)

-

Solvent (e.g., ethanol, water)

Procedure:

-

In a reaction vessel, dissolve 4-fluorobenzaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

-

Add a catalytic amount of the base (e.g., 10-20 mol%).

-

Stir the mixture at the appropriate temperature (room temperature to 50 °C) and monitor the reaction progress by TLC.[26]

-

After the reaction is complete, cool the mixture and add cold water to precipitate the product.

-

Filter the solid, wash with cold water, and air dry.

-

If necessary, purify the product by recrystallization or column chromatography.

Synthesis of a Schiff Base from a Fluorinated Benzaldehyde

This protocol describes the synthesis of a Schiff base from a fluorinated benzaldehyde and a primary amine.

Materials:

-

Fluorinated benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)

-

Primary amine (e.g., sulfamethoxazole)

-

Ethanol

Procedure:

-

Dissolve the fluorinated benzaldehyde (1.0 eq) in ethanol.

-

Add an ethanolic solution of the primary amine (1.0 eq).

-

Reflux the resulting solution for a specified time (e.g., 2 hours).

-

Cool the reaction mixture to allow the product to precipitate.

-

Filter the solid product and wash with hot ethanol.

-

Recrystallize the pure Schiff base from a suitable solvent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by drugs derived from fluorinated benzaldehydes and a general experimental workflow for their synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of pharmacokinetic parameters and dipeptidyl peptidase-4 inhibition following single doses of sitagliptin in healthy, young Japanese males - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 21. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]

- 23. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 24. researchgate.net [researchgate.net]

- 25. verification.fda.gov.ph [verification.fda.gov.ph]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the synthetic organic compound 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. A comprehensive search of available scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a framework for researchers to systematically determine its solubility. It outlines detailed experimental protocols for both qualitative and quantitative solubility assessments and includes a structured template for data presentation. Furthermore, a generalized experimental workflow is visualized to guide researchers in their laboratory investigations.

Introduction

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a fluorinated aromatic aldehyde containing a pyrrolidine moiety. Such compounds are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, whether for reaction chemistry, formulation development, or purification processes. Solubility dictates the choice of solvent for synthesis and purification, impacts bioavailability in drug development, and is a key parameter for many analytical techniques.

Given the absence of specific published solubility data for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, this document serves as a practical guide for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is provided below. These properties can offer initial insights into its likely solubility behavior based on the "like dissolves like" principle.

| Property | Value | Source |

| CAS Number | 153659-43-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂FNO | [2][5] |

| Molecular Weight | 193.22 g/mol | [2][5] |

| Appearance | Not specified (likely solid) | |

| Predicted LogP | 2.23 | [6] |

The predicted LogP value suggests that the compound has moderate lipophilicity and may exhibit good solubility in a range of organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in various organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 4 to generate this critical data. The following table is provided as a template for recording and presenting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Acetone | e.g., 25 | ||||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Hexane | e.g., 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | ||||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining the solubility of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. The choice of method will depend on the required accuracy, throughput, and available equipment.

A simple and rapid method to estimate solubility.

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a rough concentration.

Materials:

-

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 1-5 mg of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde into a small, clean test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, vigorously shake or vortex the tube for 10-20 seconds.[7]

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble at that concentration.

-

Continue adding solvent up to a total volume of 1 mL.

-

Record observations as "very soluble," "soluble," "sparingly soluble," or "insoluble."

The shake-flask method is a widely recognized and accurate technique for determining thermodynamic (equilibrium) solubility.[8]

Objective: To determine the maximum concentration of the compound that dissolves in a solvent at a specific temperature under equilibrium conditions.

Materials:

-

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

-

High-purity organic solvents

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Add an excess amount of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8][9]

-

After shaking, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample using a syringe filter compatible with the solvent.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the detection range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in g/L or mol/L, accounting for the dilution factor.

For drug discovery and development, kinetic solubility assays are often employed for higher throughput.[10] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method.[9]

Objective: To rapidly assess the solubility of a compound from a stock solution, which is particularly useful for comparing multiple compounds or conditions.

Materials:

-

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde dissolved in a stock solvent (typically DMSO).

-

Aqueous buffer or other solvent system.

-

Microplate nephelometer.

-

Multi-well plates (e.g., 96- or 384-well).

-

Liquid handling robotics (optional).

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Dispense the target aqueous or organic solvent into the wells of a microplate.

-

Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations.

-

The plate is then shaken and analyzed by a microplate nephelometer. The instrument measures the amount of light scattered by any precipitate that forms.

-

The solubility is typically defined as the concentration at which the nephelometry signal significantly increases above the background, indicating precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific solubility data for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed qualitative and quantitative experimental protocols, scientists can generate reliable solubility data. This information is indispensable for the effective use of this compound in synthesis, purification, formulation, and other applications within the fields of chemistry and drug development. The provided workflow and data table template are intended to standardize and streamline this process.

References

- 1. 3-FLUORO-4-PYRROLIDIN-1-YL-BENZALDEHYDE | 153659-43-9 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 153659-43-9 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde AKSci V3496 [aksci.com]

- 4. 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde | 153659-43-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. chem.ws [chem.ws]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bmglabtech.com [bmglabtech.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Comprehensive Technical Guide on the Stability and Storage of 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stability and recommended storage conditions for the synthetic intermediate, 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. The information herein is curated for professionals in research and drug development who utilize this compound in their work. This document outlines potential degradation pathways and provides standardized experimental protocols for stability assessment.

Overview and Physicochemical Properties

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic aldehyde derivative with a molecular formula of C₁₁H₁₂FNO. Its structure, featuring a fluorine atom and a pyrrolidine ring on the benzaldehyde core, makes it a valuable building block in the synthesis of various pharmaceutical compounds. Understanding its stability is crucial for ensuring the integrity of synthetic processes and the quality of downstream products.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical integrity of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde. The following table summarizes the recommended conditions based on supplier data sheets and general handling guidelines for aromatic aldehydes.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or Cool, Dry Place | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | Aromatic aldehydes can be sensitive to air and moisture, leading to oxidation. |

| Light | Protect from light; store in an amber or opaque container | Light can induce photochemical degradation. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is not extensively published, its stability can be inferred from the known reactivity of aromatic aldehydes. The primary degradation pathways are anticipated to be oxidation and photodegradation.

Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and certain metal ions.

Photodegradation: Aromatic compounds, especially those with electron-donating groups like the pyrrolidine ring, can be susceptible to degradation upon exposure to UV light. This can lead to complex reaction pathways, including the formation of radical species and subsequent polymerization or cleavage of the molecule.

Hydrolytic Stability: While the aldehyde group itself is not directly hydrolyzed, the overall stability of the molecule in aqueous solutions at different pH values should be assessed, as pH can catalyze other degradation reactions.

Below is a diagram illustrating the potential degradation pathways for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.

| HPLC Method Parameters | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound |

| Column Temperature | 25-30°C |

Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Protocol |

| Acid Hydrolysis | Reflux a solution of the compound in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). |

| Base Hydrolysis | Reflux a solution of the compound in 0.1 N NaOH at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). |

| Neutral Hydrolysis | Reflux a solution of the compound in water at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. |

| Thermal Degradation | Heat the solid compound at an elevated temperature (e.g., 60°C, 80°C) for a defined period. |

Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method.

The following diagram illustrates a general workflow for a stability testing program.

Conclusion

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a key intermediate that requires careful handling and storage to ensure its stability. The primary degradation risks are oxidation and photodegradation. For critical applications in drug development, it is imperative to conduct thorough stability studies, including forced degradation, to understand the degradation profile and establish appropriate storage and handling protocols. The experimental outlines provided in this guide serve as a robust starting point for these investigations. By adhering to these guidelines, researchers and scientists can ensure the quality and reliability of this important chemical compound in their synthetic endeavors.

An In-depth Technical Guide to 1-Phenyl-2-(pyrrolidin-1-yl)alkan-1-one Derivatives as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-one derivatives, a class of potent monoamine transporter inhibitors. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: IUPAC Name and Synonyms

The core chemical structure under consideration is 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-one . These compounds are synthetic cathinones, structurally related to pyrovalerone, and are characterized by a phenyl ring, a pyrrolidine moiety, and an alkan-1-one backbone. The specific properties of each derivative are determined by substitutions on the phenyl ring and the length of the alkyl chain.

A prominent and well-studied example within this class is Pyrovalerone , with the IUPAC name 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one .

Synonyms for Pyrovalerone include:

-

4-methyl-β-keto-prolintane

-

Centroton

-

Thymergix

This guide will focus on the broader class of 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-one derivatives, using pyrovalerone and its analogs as key examples to illustrate the synthesis, biological activity, and experimental evaluation of these compounds.

Synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)alkan-1-one Derivatives

The synthesis of these derivatives typically follows a multi-step process, beginning with commercially available precursors. The general approach involves the formation of an α-haloketone followed by nucleophilic substitution with pyrrolidine.

General Synthetic Protocol

A common synthetic route is the Heffe synthesis, first published in 1964. This method can be adapted to produce a variety of analogs by using different starting materials.

Step 1: Acylation of the Aromatic Ring

The synthesis often begins with a Friedel-Crafts acylation to produce the desired ketone. For example, to synthesize pyrovalerone, toluene is acylated with valeroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: α-Bromination of the Ketone

The resulting ketone is then selectively brominated at the α-position. This is typically achieved using bromine in the presence of a catalytic amount of AlCl₃.

Step 3: Nucleophilic Substitution with Pyrrolidine

The final step involves the reaction of the α-bromoketone with pyrrolidine. This nucleophilic substitution reaction yields the target 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-one derivative.

Experimental Example: Synthesis of a Pyrovalerone Analog

The following is a representative experimental protocol for the synthesis of a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one analog:

-

Preparation of the α-bromoketone: The appropriate 1-phenylpentan-1-one derivative is dissolved in a suitable solvent, such as diethyl ether. A solution of bromine in the same solvent is added dropwise at room temperature. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α-bromoketone, which is often used in the next step without further purification.

-

Reaction with Pyrrolidine: The crude α-bromoketone is dissolved in a suitable solvent, such as acetonitrile. Pyrrolidine (2-3 equivalents) is added, and the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one analog.

Biological Activity and Mechanism of Action

1-Phenyl-2-(pyrrolidin-1-yl)alkan-1-one derivatives are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). Their activity at the serotonin transporter (SERT) is generally much lower. This selective inhibition of DAT and NET leads to an increase in the synaptic concentrations of dopamine and norepinephrine, resulting in psychostimulant effects.

Monoamine Transporter Inhibition

The primary mechanism of action for this class of compounds is the blockade of monoamine reuptake. By binding to DAT and NET, they prevent the transport of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse enhances dopaminergic and noradrenergic signaling.

dot

Methodological & Application

Application Note and Protocol: Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, an important intermediate in the development of small molecule therapeutics. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method in medicinal chemistry. The protocol outlines the reaction of 3,4-difluorobenzaldehyde with pyrrolidine, including reaction conditions, purification methods, and characterization of the final product. The provided data and methodologies are intended to enable researchers to reliably synthesize this valuable building block for their drug discovery programs.

Introduction

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a key structural motif found in a variety of biologically active compounds. The presence of the pyrrolidine moiety can enhance aqueous solubility and provide a handle for further functionalization, while the fluoro-substituted benzaldehyde core is a versatile precursor for numerous heterocyclic and other complex molecular architectures. The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atom at the C4 position of 3,4-difluorobenzaldehyde is displaced by the secondary amine, pyrrolidine. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack.

Reaction Scheme

Experimental Protocol

This protocol is based on established methodologies for nucleophilic aromatic substitution reactions involving fluorinated aromatic aldehydes and amines.

Materials:

-

3,4-Difluorobenzaldehyde

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the flask. Dissolve the solids in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-